molecular formula C12H8N4O2 B8490252 2-(2-Nitrophenyl)imidazo[1,2-a]pyrimidine

2-(2-Nitrophenyl)imidazo[1,2-a]pyrimidine

Cat. No. B8490252
M. Wt: 240.22 g/mol
InChI Key: BYUJHPBMNWNYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitrophenyl)imidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C12H8N4O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Nitrophenyl)imidazo[1,2-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Nitrophenyl)imidazo[1,2-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Nitrophenyl)imidazo[1,2-a]pyrimidine

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

2-(2-nitrophenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H8N4O2/c17-16(18)11-5-2-1-4-9(11)10-8-15-7-3-6-13-12(15)14-10/h1-8H

InChI Key

BYUJHPBMNWNYHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=NC3=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-2′-nitroacetophenone (5.0 g, 20.4 mmol) and 2-aminopyrimidine (1.94 g, 20.4 mmol) were dissolved in acetone (50 ml) and brought to reflux. After 60 minutes a light white precipitate developed. Refluxing was continued for 5.5 hours and cooled to room temperature. The volume was reduced ½ by evaporation and the intermediate solids were collected by filtration, washed with acetone (20 ml) and air dried (2.84 g of intermediate). A second crop was collected by concentration of the combined mother liquors, and refluxing the residue in fresh acetone (20 ml) for 1.5 hours. Upon cooling, and reducing the volume by ½ by evaporation, 3.11 g of solids were collected. The combined solid intermediate (5.95 g) was dissolved in MeOH (70 ml) with 5 drops of conc. HBr and refluxed for 2 hours. After cooling the volume was reduced by ½, water (40 ml) was added solution was made basic (pH=10) with 1N NaOH. Roto-evaporation to remove methanol resulted in the product crystallizing. The product was filtered, washed with water and air dried to obtain 5.03 g of the desired product. (MS, M++H=241.0)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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